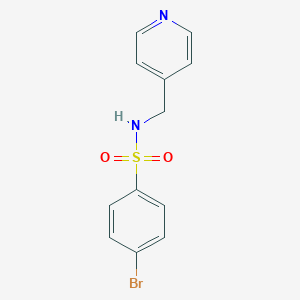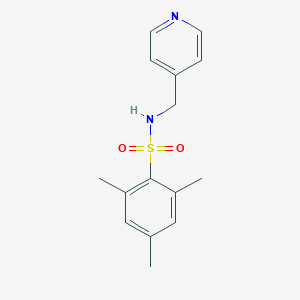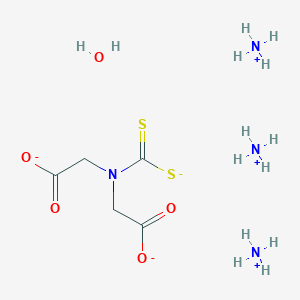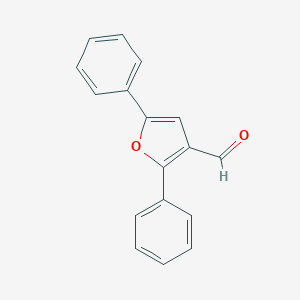
2,5-diphenyl-3-furaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-diphenyl-3-furaldehyde is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of two phenyl groups attached to the 2 and 5 positions of the furan ring, and an aldehyde group at the 3 position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,5-diphenyl-3-furaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-diphenylfuran with an appropriate aldehyde precursor under specific conditions. For instance, the reaction of 2,5-diphenylfuran with 1-amino-2,3-diphenylaziridine yields the hydrazone, which upon photolysis or pyrolysis, produces 2,5-diphenylfuran-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for 2,5-diphenylfuran-3-carbaldehyde typically involve catalytic processes. For example, a palladium-catalyzed reaction can be employed to synthesize 2,5-disubstituted furans, including 2,5-diphenylfuran-3-carbaldehyde, from enyne acetates in the presence of a Lewis acid .
化学反応の分析
Types of Reactions
2,5-diphenyl-3-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: 2,5-Diphenylfuran-3-carboxylic acid.
Reduction: 2,5-Diphenylfuran-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,5-diphenyl-3-furaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-diphenylfuran-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can form reactive intermediates such as furylcarbenes, which can undergo insertion and cycloaddition reactions . These intermediates can interact with biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Diphenylfuran: Similar in structure but with phenyl groups at the 2 and 4 positions.
2,5-Diphenylfuran: Lacks the aldehyde group at the 3 position.
2,3,5-Triphenylfuran: Contains an additional phenyl group at the 3 position.
Uniqueness
2,5-diphenyl-3-furaldehyde is unique due to the presence of the aldehyde group at the 3 position, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.
特性
分子式 |
C17H12O2 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC名 |
2,5-diphenylfuran-3-carbaldehyde |
InChI |
InChI=1S/C17H12O2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-12H |
InChIキー |
AOJDLUITXVHUQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


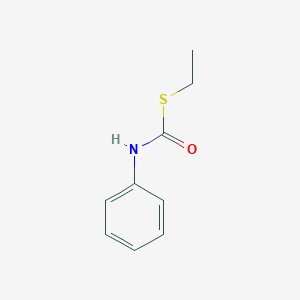
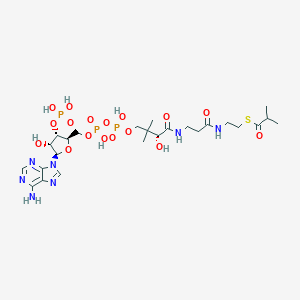
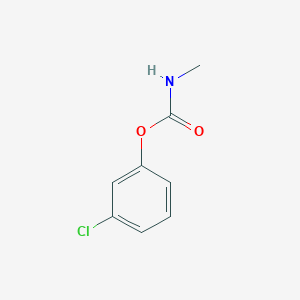
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
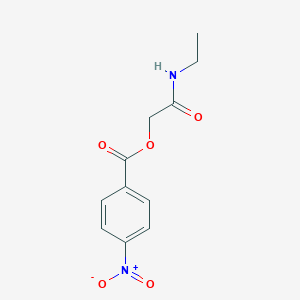
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
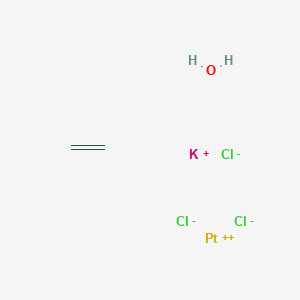
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)
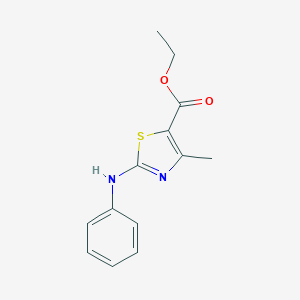
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
